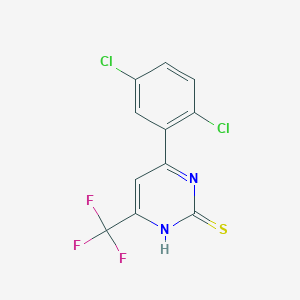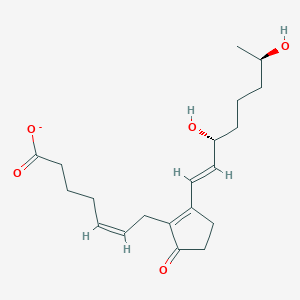
19(R)-hydroxy Prostaglandin B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19®-hydroxy Prostaglandin B2 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes including inflammation, blood flow, the formation of blood clots, and the induction of labor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandins, including 19®-hydroxy Prostaglandin B2, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For example, a unified strategy to synthesize prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . Another method involves the use of bromohydrin as a radical equivalent of Corey lactone, followed by nickel-catalyzed cross-couplings and Wittig reactions .
Industrial Production Methods
Industrial production of prostaglandins often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale. The use of common intermediates, such as Corey lactone, and the incorporation of lipid chains through sequential reactions are key aspects of these industrial methods .
化学反応の分析
Types of Reactions
19®-hydroxy Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of prostaglandins include oxidizing agents like Baeyer–Villiger monooxygenase, reducing agents like ketoreductase, and catalysts such as nickel for cross-coupling reactions . The reaction conditions are typically mild to preserve the stereochemistry of the compound.
Major Products
The major products formed from these reactions are various prostaglandin analogs with different biological activities. These analogs are used in various therapeutic applications, including the treatment of glaucoma and the induction of labor .
科学的研究の応用
19®-hydroxy Prostaglandin B2 has numerous scientific research applications across various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: It is used to investigate the role of prostaglandins in cellular signaling and inflammation.
Medicine: It has potential therapeutic applications in treating conditions like glaucoma, cardiovascular diseases, and inflammation
Industry: It is used in the development of prostaglandin-based drugs and other bioactive compounds.
作用機序
The mechanism of action of 19®-hydroxy Prostaglandin B2 involves its interaction with specific G-protein-coupled receptors on the cell surfaceThe diversity of prostanoid action is defined by the specific receptors and the G-proteins they couple with, leading to different cellular responses .
類似化合物との比較
Similar Compounds
Similar compounds to 19®-hydroxy Prostaglandin B2 include other prostaglandins such as prostaglandin F2α, cloprostenol, bimatoprost, and fluprostenol . These compounds share similar structural features and biological activities but differ in their specific effects and therapeutic applications.
Uniqueness
What sets 19®-hydroxy Prostaglandin B2 apart is its unique stereochemistry and specific biological activity. Its ability to interact with distinct prostanoid receptors and activate specific signaling pathways makes it a valuable compound for both research and therapeutic purposes .
特性
分子式 |
C20H29O5- |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
(Z)-7-[2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/p-1/b4-2-,13-11+/t15-,17-/m1/s1 |
InChIキー |
PPYRMVKHPFIXEU-ILWSTUOESA-M |
異性体SMILES |
C[C@H](CCC[C@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)[O-])O)O |
正規SMILES |
CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
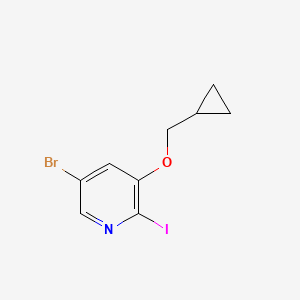

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
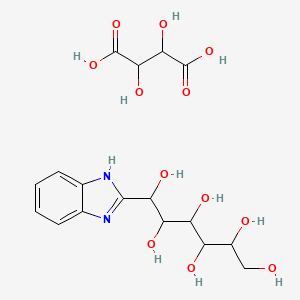
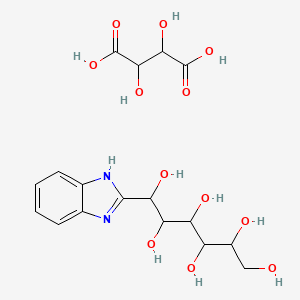
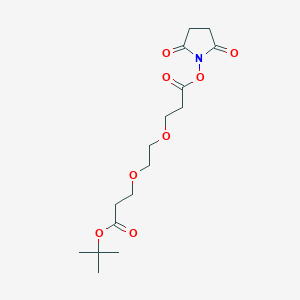

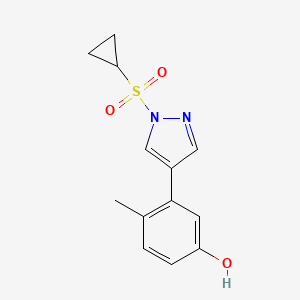
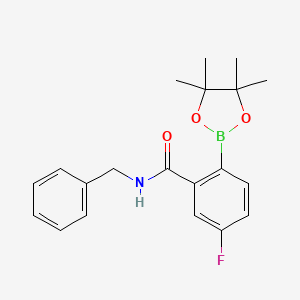

![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
